molecular formula C12H11NaO2 B5035176 sodium 3-methyl-5-phenyl-2,4-pentadienoate

sodium 3-methyl-5-phenyl-2,4-pentadienoate

Cat. No. B5035176
M. Wt: 210.20 g/mol
InChI Key: HIOXNXCJDYVHQP-PHIMWRIVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-methyl-5-phenyl-2,4-pentadienoate, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a yellowish powder that is soluble in water and has a molecular weight of 214.22 g/mol.

Mechanism of Action

The mechanism of action of sodium 3-methyl-5-phenyl-2,4-pentadienoate is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, sodium 3-methyl-5-phenyl-2,4-pentadienoate can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to have a number of biochemical and physiological effects. Studies have shown that sodium 3-methyl-5-phenyl-2,4-pentadienoate can increase the levels of acetylcholine in the brain, which can improve cognitive function. sodium 3-methyl-5-phenyl-2,4-pentadienoate has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, sodium 3-methyl-5-phenyl-2,4-pentadienoate has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using sodium 3-methyl-5-phenyl-2,4-pentadienoate in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, sodium 3-methyl-5-phenyl-2,4-pentadienoate has been extensively studied, so there is a lot of information available on its properties and potential applications. However, one of the limitations of using sodium 3-methyl-5-phenyl-2,4-pentadienoate in lab experiments is that it can be toxic in high doses, so care must be taken when handling and using it.

Future Directions

There are a number of potential future directions for research on sodium 3-methyl-5-phenyl-2,4-pentadienoate. One area of research could be the development of new drugs based on sodium 3-methyl-5-phenyl-2,4-pentadienoate. Another area of research could be the study of the potential applications of sodium 3-methyl-5-phenyl-2,4-pentadienoate in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to better understand the mechanism of action of sodium 3-methyl-5-phenyl-2,4-pentadienoate and how it interacts with different enzymes and proteins in the body.

Synthesis Methods

Sodium 3-methyl-5-phenyl-2,4-pentadienoate can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the reaction of benzaldehyde and methyl acetoacetate in the presence of a strong base, such as sodium hydroxide. The Knoevenagel reaction involves the reaction of benzaldehyde and malonic acid in the presence of a strong base, such as sodium hydroxide. Both methods yield sodium 3-methyl-5-phenyl-2,4-pentadienoate as a yellowish powder.

Scientific Research Applications

Sodium 3-methyl-5-phenyl-2,4-pentadienoate has been extensively studied for its potential applications in scientific research. One of the most promising applications of sodium 3-methyl-5-phenyl-2,4-pentadienoate is in the field of cancer research. Studies have shown that sodium 3-methyl-5-phenyl-2,4-pentadienoate has anti-cancer properties and can inhibit the growth of cancer cells. sodium 3-methyl-5-phenyl-2,4-pentadienoate has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2.Na/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11;/h2-9H,1H3,(H,13,14);/q;+1/p-1/b8-7+,10-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOXNXCJDYVHQP-PHIMWRIVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)[O-])C=CC1=CC=CC=C1.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)[O-])/C=C/C1=CC=CC=C1.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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